molecular formula C12H10ClN3O5S B2560641 4-chloro-N-(6-methoxypyridin-3-yl)-2-nitrobenzenesulfonamide CAS No. 1022580-32-0

4-chloro-N-(6-methoxypyridin-3-yl)-2-nitrobenzenesulfonamide

Cat. No. B2560641
CAS RN: 1022580-32-0
M. Wt: 343.74
InChI Key: GVCZCDRSPVZYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(6-methoxypyridin-3-yl)-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.69 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 4-chloro-N-(6-methoxypyridin-3-yl)-2-nitrobenzenesulfonamide is based on its molecular formula, C13H11ClN2O2 . Detailed structural analysis would require more specific information such as bond lengths and angles, which were not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-N-(6-methoxypyridin-3-yl)-2-nitrobenzenesulfonamide, such as its melting point, boiling point, and density, were not found in the search results . These properties would be important for handling and storage considerations.

Scientific Research Applications

Synthesis and Characterization

  • Heterocyclic Compounds Synthesis : A study detailed the synthesis of pyrimidine derivatives, showing how condensation reactions involving similar nitrobenzenesulfonamides can yield both expected products and abnormal by-products, indicating the chemical reactivity and potential for creating diverse heterocyclic compounds (Okui et al., 1972).
  • Secondary Amines Preparation : Research on converting primary amines to secondary amines via nitrobenzenesulfonamides showcases a broad chemical utility, potentially highlighting similar applications for the compound (Kurosawa, Kan, & Fukuyama, 2003).

Antifungal and Biological Activity

  • Antifungal Screening : Novel azetidin-2-ones, incorporating benzenesulfonamide structures, were synthesized and found to exhibit potent antifungal activity, suggesting potential biological activities for similar compounds (Gupta & Halve, 2015).

Chemical Properties and Applications

  • Copper(II) Complexes : The synthesis and characterization of copper(II) complexes with chloro-nitrobenzenesulfonamide ligands were explored, indicating the compound’s role in forming complexes with metals, which could have implications in material science and catalysis (Camí et al., 2011).

Potential Medicinal Chemistry Applications

  • Carbonic Anhydrase Inhibition : A study demonstrated that primary sulfonamide functionalities could enable the synthesis of novel inhibitors for human carbonic anhydrases, hinting at potential therapeutic applications of structurally related sulfonamides (Sapegin et al., 2018).

properties

IUPAC Name

4-chloro-N-(6-methoxypyridin-3-yl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O5S/c1-21-12-5-3-9(7-14-12)15-22(19,20)11-4-2-8(13)6-10(11)16(17)18/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCZCDRSPVZYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(6-methoxypyridin-3-yl)-2-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.